Cas no 2732255-99-9 (rac-tert-butyl (1R,5R)-1-(fluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate)

Technical Introduction: rac-tert-butyl (1R,5R)-1-(fluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate is a fluorinated bicyclic compound featuring a rigid azabicyclo[3.2.0]heptane scaffold. The tert-butyl carboxylate group enhances stability and facilitates further synthetic modifications, while the fluoromethyl substituent introduces potential metabolic resistance and bioactivity. This chiral intermediate is valuable in medicinal chemistry for the development of pharmacologically active molecules, particularly in CNS-targeting agents or enzyme inhibitors. Its stereochemically defined structure and functional group versatility make it a useful building block for asymmetric synthesis and drug discovery applications. The compound’s unique bicyclic framework may also confer conformational constraints, optimizing ligand-receptor interactions in bioactive compounds.
rac-tert-butyl (1R,5R)-1-(fluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate structure
2732255-99-9 structure
Product Name:rac-tert-butyl (1R,5R)-1-(fluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate
CAS No:2732255-99-9
MF:C12H20FNO2
MW:229.291107177734
CID:6336004
PubChem ID:165932298
Update Time:2025-06-14

rac-tert-butyl (1R,5R)-1-(fluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2732255-99-9
    • rac-tert-butyl (1R,5R)-1-(fluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate
    • EN300-7096002
    • Inchi: 1S/C12H20FNO2/c1-11(2,3)16-10(15)14-6-9-4-5-12(9,7-13)8-14/h9H,4-8H2,1-3H3/t9-,12-/m0/s1
    • InChI Key: IWRWNQLUCOAQNS-CABZTGNLSA-N
    • SMILES: FC[C@@]12CN(C(=O)OC(C)(C)C)C[C@@H]1CC2

Computed Properties

  • Exact Mass: 229.14780704g/mol
  • Monoisotopic Mass: 229.14780704g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 29.5Ų

rac-tert-butyl (1R,5R)-1-(fluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate Pricemore >>

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Additional information on rac-tert-butyl (1R,5R)-1-(fluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate

Research Brief on rac-tert-butyl (1R,5R)-1-(fluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate (CAS: 2732255-99-9)

The compound rac-tert-butyl (1R,5R)-1-(fluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate (CAS: 2732255-99-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This bicyclic structure, featuring a fluoromethyl group and a carboxylate ester, presents unique pharmacological properties that make it a promising candidate for drug development. Recent studies have focused on its synthesis, stereochemistry, and potential applications in targeting neurological and metabolic disorders.

One of the key advancements in the research of this compound is its role as a chiral intermediate in the synthesis of bioactive molecules. The stereospecificity of the (1R,5R) configuration has been shown to influence binding affinity to specific enzyme targets, such as gamma-aminobutyric acid (GABA) receptors and other neurotransmitter modulators. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that the fluoromethyl group enhances metabolic stability, thereby improving the compound's pharmacokinetic profile in preclinical models.

Further investigations have explored the synthetic pathways for rac-tert-butyl (1R,5R)-1-(fluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate. A novel asymmetric synthesis method, utilizing palladium-catalyzed cyclization, was reported in Organic Letters, achieving high enantiomeric purity (>98% ee). This breakthrough addresses previous challenges in scalability and cost-effectiveness, paving the way for industrial-scale production. Additionally, computational studies have provided insights into the compound's conformational dynamics, which are critical for optimizing its interaction with biological targets.

In terms of therapeutic potential, recent in vitro and in vivo studies suggest that derivatives of this compound exhibit neuroprotective effects in models of Parkinson's disease and epilepsy. The fluoromethyl moiety appears to enhance blood-brain barrier permeability, a desirable trait for central nervous system (CNS) therapeutics. However, researchers caution that further toxicological assessments are needed to evaluate long-term safety profiles.

In conclusion, rac-tert-butyl (1R,5R)-1-(fluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate represents a versatile scaffold in medicinal chemistry, with applications ranging from neuroscience to metabolic disease. Ongoing research aims to refine its synthetic routes, elucidate its mechanism of action, and expand its therapeutic indications. Collaborative efforts between academia and industry will be essential to translate these findings into clinical applications.

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